molecular formula C18H17N3O2S B2442567 N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034210-49-4

N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B2442567
CAS No.: 2034210-49-4
M. Wt: 339.41
InChI Key: QLHDORLYHKVVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the bipyridine family Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and materials science

Mechanism of Action

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is currently under investigation . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and biophysical studies.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes absorption, distribution, metabolism, and excretion (ADME) properties of the compound . . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide’s action are currently under investigation . These effects can range from changes in gene expression to alterations in cellular signaling pathways.

Action Environment

The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide typically involves the coupling of bipyridine derivatives with sulfonamide groups. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . Another method is the Stille coupling, which uses tin reagents in the presence of palladium catalysts . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The use of nickel or palladium catalysts is common, and the reactions are typically carried out in high-pressure reactors to ensure high yields and purity . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-15-5-2-1-3-6-15)21-12-16-8-9-18(20-11-16)17-7-4-10-19-13-17/h1-11,13,21H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHDORLYHKVVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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